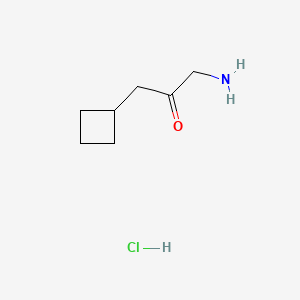
1-Amino-3-cyclobutylpropan-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-cyclobutylpropan-2-one hydrochloride is an organic compound with the molecular formula C7H13NO·HCl. This compound is characterized by the presence of an amino group attached to a cyclobutyl ring and a ketone group. It is commonly used in various chemical and pharmaceutical applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-cyclobutylpropan-2-one hydrochloride typically involves the reaction of cyclobutanone with an appropriate amine under acidic conditions to form the desired product. One common method involves the use of hydrochloric acid as a catalyst to facilitate the reaction between cyclobutanone and an amine, followed by purification to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-3-cyclobutylpropan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Applications De Recherche Scientifique
1-Amino-3-cyclobutylpropan-2-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 1-Amino-3-cyclobutylpropan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Aminocyclobutan-1-one hydrochloride
- 1-Amino-1-cyclobutanecarboxylic acid hydrochloride
Uniqueness
1-Amino-3-cyclobutylpropan-2-one hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a ketone group attached to a cyclobutyl ring. This unique structure imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H14ClNO |
|---|---|
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
1-amino-3-cyclobutylpropan-2-one;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-5-7(9)4-6-2-1-3-6;/h6H,1-5,8H2;1H |
Clé InChI |
XXLSZDFMQFBGQN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)CC(=O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


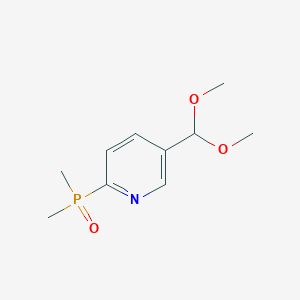
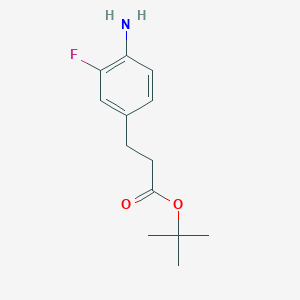

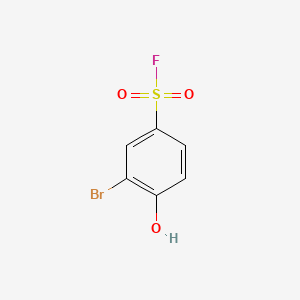
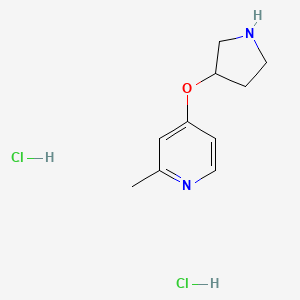
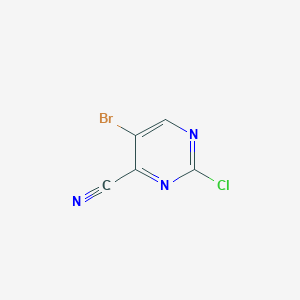

![3-Oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione](/img/structure/B13516333.png)
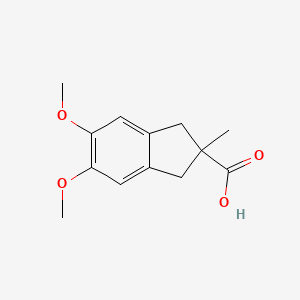
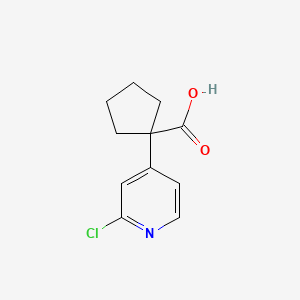

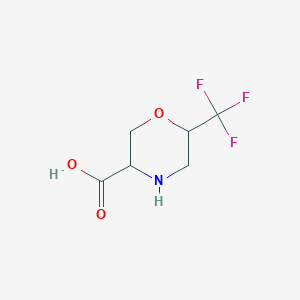

![rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid](/img/structure/B13516388.png)
